molecular formula C23H21NO4 B128788 N-Cbz-beta-phenyl-D-phenylalanine CAS No. 149597-95-5

N-Cbz-beta-phenyl-D-phenylalanine

Cat. No.: B128788
CAS No.: 149597-95-5
M. Wt: 375.4 g/mol
InChI Key: DRUXDTIGARAROZ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-beta-phenyl-D-phenylalanine is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of a phenyl group attached to the beta carbon and a phenylmethoxycarbonyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-beta-phenyl-D-phenylalanine typically involves the use of asymmetric hydrogenation techniques. One common method includes the hydrogenation of a substituted azlactone intermediate in the presence of a chiral catalyst. The reaction conditions often involve the use of solvents such as methanol and specific temperature and pressure settings to achieve high yields and enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of pilot plant procedures. These methods ensure the consistent production of the compound with high purity and yield. Chromatographic methods, such as high-performance liquid chromatography (HPLC), are often employed to analyze and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-beta-phenyl-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-Cbz-beta-phenyl-D-phenylalanine has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including pain management and neuroprotection.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Cbz-beta-phenyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting biochemical pathways related to pain perception and neuroprotection. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-beta-phenyl-D-phenylalanine is unique due to its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it valuable in research and industrial applications .

Properties

IUPAC Name

(2R)-3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUXDTIGARAROZ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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